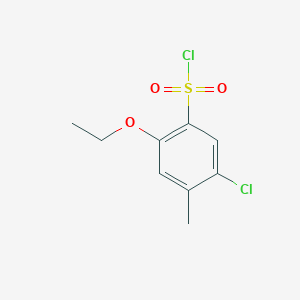

5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structurally related sulfonyl chlorides involves interactions with chlorosulfonic acid, leading to various sterically hindered isomeric forms. For instance, sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides were synthesized through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, showcasing a method potentially applicable to the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structure of sulfonyl chloride derivatives, including their sterically hindered forms, has been characterized by X-ray crystallography and ab initio quantum-chemical calculations. These studies provide insight into the molecular organization, hydrogen bonding, and electronic structure, which are critical for understanding the reactivity and properties of these compounds (Rublova et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chlorinated compounds, including 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, play a crucial role in various scientific research fields, primarily due to their reactivity and potential for various chemical transformations. Although the specific applications of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride are not directly highlighted in the available literature, insights can be gleaned from the general research on chlorinated compounds and related methodologies. These applications span from environmental science and toxicology to synthetic chemistry and materials science.

Environmental Impact and Fate

Chlorinated compounds have been extensively studied for their environmental impact, fate, and behavior in aquatic environments. For instance, parabens, which share a similar concern for chlorination reactions as 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride might, have been identified as emerging contaminants. Their biodegradability and interaction with chlorine to form chlorinated by-products highlight the importance of understanding the environmental fate of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, the occurrence and toxicity of antimicrobial triclosan and its chlorinated by-products underscore the environmental and health implications of chlorinated organic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Synthetic Chemistry and Material Science

In synthetic chemistry, chlorinated compounds serve as vital intermediates for various chemical syntheses and transformations. For example, the development of new synthetic routes and the evaluation of antioxidant properties of certain isoxazolone derivatives underscore the versatility of chlorinated intermediates in producing compounds with significant biological and medicinal properties (Laroum, Boulcina, Bensouici, & Debache, 2019). Additionally, the exploration of electrochemical surface finishing and energy storage technologies using haloaluminate ionic liquids reveals the potential for chlorinated compounds in advanced materials science (Tsuda, Stafford, & Hussey, 2017).

Eigenschaften

IUPAC Name |

5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O3S/c1-3-14-8-4-6(2)7(10)5-9(8)15(11,12)13/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQSCJBSCMFRBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)

![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)